(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
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Overview
Description
“(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol” is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₅H₂₆O
Molecular Weight: 222.37 g/mol
IUPAC Name: (1R,4S,4aR,8aS)-4-Isopropyl-1,6-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol
Preparation Methods
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Its rarity and complex structure likely contribute to this limitation.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions could yield different stereoisomers or derivatives.
Substitution: Substituent modifications may occur at the isopropyl group or the hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The specific products resulting from these reactions would depend on the reaction conditions and stereochemistry.
Scientific Research Applications
Chemistry:
Chiral Synthesis: Researchers study this compound for its chiral properties and as a building block for other chiral molecules.
Natural Product Chemistry: It may be a precursor or intermediate in the synthesis of natural products.
Pharmacology: Investigating its potential as a drug candidate due to its unique structure.
Biological Activity: Assessing its effects on biological systems.
Flavor and Fragrance Industry: Some derivatives of this compound contribute to fragrances and flavors.
Mechanism of Action
The exact mechanism of action remains elusive. it likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While “(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol” is relatively rare, let’s highlight some similar compounds:
- τ-Muurolol
- α-Cadinol
- Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)-
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(1R,4S)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-7-3-9(13)10(14)4-8(7)11(15)5-12(6)2/h3-4,6,11,13-15H,5H2,1-2H3/t6-,11-/m1/s1 |
InChI Key |
GJZCADDNXVAAME-KSBSHMNSSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC(=C(C=C2[C@@H](CN1C)O)O)O |
Canonical SMILES |
CC1C2=CC(=C(C=C2C(CN1C)O)O)O |
Origin of Product |
United States |
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